2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMBDYFHLUBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CSCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the reaction of 4-chloro-1H-pyrazole with a suitable thioacetic acid derivative. One common method involves the use of a base to deprotonate the thioacetic acid, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a chlorine atom and a thioacetic acid moiety. The general synthesis involves the reaction of 4-chloro-1H-pyrazole with thioacetic acid derivatives, typically under basic conditions to facilitate nucleophilic substitution. The reaction conditions must be optimized to achieve high yields and purity of the final product .
Antimicrobial Activity
Research indicates that 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Antileishmanial and Antimalarial Properties
This compound has been investigated for its potential as an antileishmanial and antimalarial agent. In vitro studies demonstrated that certain derivatives possess significant activity against Leishmania aethiopica and Plasmodium berghei, with one derivative showing an IC50 value of 0.018 μM, outperforming standard treatments such as miltefosine. Molecular docking studies have elucidated the binding interactions responsible for this activity, indicating a favorable fit within specific enzyme pockets critical for pathogen survival.
Anti-inflammatory and Analgesic Effects
Compounds containing pyrazole rings are often associated with anti-inflammatory and analgesic activities. Preliminary studies suggest that this compound may also exhibit these properties, potentially offering therapeutic benefits in treating inflammatory diseases .
Computational Chemistry Applications
The unique structure of this compound allows for extensive computational modeling studies. Structure-activity relationship (SAR) analyses can predict its biological activity by examining how modifications to the molecular structure affect interactions with biological targets. Molecular docking simulations have been employed to assess binding affinities with various receptors, enhancing our understanding of its potential therapeutic applications .
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block in organic synthesis. It is utilized in the development of new materials and chemical processes due to its reactive thioester functionality. The versatility of this compound makes it valuable in both academic research and industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The chloro group and thioacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: A precursor in the synthesis of 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid.
Thioacetic acid: Another precursor used in the synthesis.
Sulfur-containing pyrazoles:
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted pyrazole ring and a thioacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrazole ring, which is known for its biological significance, particularly in anticancer and antimicrobial activities.
Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of pyrazole derivatives. The synthesis of this compound typically involves the reaction of thioacetic acid with chlorinated pyrazole intermediates. This process has been optimized to yield high purity and efficiency, making it suitable for further biological evaluations .
Anticancer Properties
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism of action is believed to involve the modulation of androgen receptors, which are critical in the progression of certain cancers .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 12.5 | Androgen receptor antagonism |
| Breast Cancer | 15.0 | Cell cycle arrest |
| Lung Cancer | 10.0 | Induction of apoptosis |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.30 | 0.6 |
| Pseudomonas aeruginosa | 0.35 | 0.7 |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Prostate Cancer Study : A clinical trial evaluated the effects of a pyrazole-based compound on patients with advanced prostate cancer. Results indicated a significant reduction in tumor size and improved patient outcomes when administered alongside standard therapies .
- Antimicrobial Resistance : A study focusing on antibiotic-resistant strains found that pyrazole derivatives, including our compound of interest, exhibited potent activity against resistant Staphylococcus strains, suggesting potential for development as new antimicrobial agents .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(((4-Chloro-1H-pyrazol-1-yl)methyl)thio)acetic acid?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:
- Thioether formation : Reacting a 4-chloro-pyrazole derivative with a mercapto-acetic acid precursor under basic conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) are preferred to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to accelerate kinetics while minimizing decomposition .
- Purification : Column chromatography or recrystallization is used to isolate the product, with monitoring via TLC or HPLC .
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : H and C NMR confirm the connectivity of the pyrazole, thioether, and acetic acid moieties.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of acetic acid at ~1700 cm) .
- X-ray diffraction (XRD) : For crystal structure determination, SHELX software (e.g., SHELXL) is widely used for refinement .
Q. What functional groups dictate the compound’s reactivity?
The pyrazole ring (electron-deficient due to chloro substitution), thioether (–S–), and acetic acid (–COOH) groups govern reactivity:
- Nucleophilic substitution : The 4-chloro group on the pyrazole can undergo substitution with amines or alkoxides.
- Oxidation : The thioether may oxidize to sulfoxide or sulfone under strong oxidizing conditions.
- Acid-base reactions : The carboxylic acid participates in salt formation or esterification .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Advanced methodologies include:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the thioether) .
- Catalysis : Palladium or copper catalysts enhance coupling efficiency in pyrazole functionalization.
- DoE (Design of Experiments) : Systematic variation of parameters (pH, solvent ratio, temperature) identifies optimal conditions .
Q. What computational tools predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study:
- Binding affinity : Pyrazole’s chloro group may engage in hydrophobic interactions with enzyme pockets.
- Pharmacophore modeling : The acetic acid moiety’s hydrogen-bonding capacity is critical for target engagement .
- DFT calculations : Predict electronic properties affecting reactivity (e.g., charge distribution on the pyrazole ring) .
Q. How are contradictions in kinetic or mechanistic data resolved?
Contradictions (e.g., variable reaction rates reported in different studies) are addressed by:
- Replicating conditions : Ensuring identical solvent purity, temperature calibration, and reagent stoichiometry.
- Advanced kinetics : Use stopped-flow techniques or in-situ IR to monitor fast intermediate steps .
- Statistical analysis : Multivariate regression identifies dominant variables (e.g., solvent polarity > temperature in thioether formation) .
Q. What strategies validate the compound’s biological activity in vitro?
- Enzyme assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential).
- Cell-based models : Use HEK293 or HeLa cells to assess cytotoxicity or apoptosis induction.
- SAR studies : Modify the pyrazole’s substituents (e.g., replacing chloro with nitro) to correlate structure with activity .
Q. How is crystallographic data analyzed to resolve structural ambiguities?
- SHELX suite : SHELXL refines crystal structures against high-resolution data, addressing issues like twinning or disorder .
- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds between acetic acid and solvent) .
Methodological Notes for Data Interpretation
- Purity assessment : HPLC with UV detection (e.g., C18 column, 254 nm) ensures >95% purity, critical for reproducible bioassays .
- Handling hygroscopicity : The acetic acid moiety may absorb moisture; store under inert gas or with desiccants .
- Contradictory bioactivity : If cytotoxicity varies between studies, check cell line specificity or assay endpoints (e.g., ATP vs. MTT for viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
